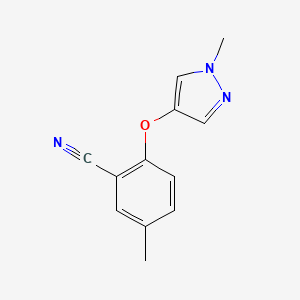
5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile, commonly known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the enzyme protein kinase C (PKC) that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. In
作用機序
MPB exerts its inhibitory effect on 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile by binding to the catalytic domain of the enzyme. It prevents the enzyme from phosphorylating its substrate, thereby disrupting the downstream signaling pathways. The selectivity of MPB for 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile is due to its specific interaction with the conserved residues in the catalytic domain of the enzyme.
Biochemical and Physiological Effects:
MPB has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activation of 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile. It has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of T cells. In addition, MPB has been shown to modulate the activity of neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using MPB in lab experiments is its high selectivity for 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile. It allows researchers to study the specific role of 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile in various cellular processes without affecting other signaling pathways. Moreover, MPB is easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using MPB is its potential toxicity at high concentrations. Therefore, researchers need to be cautious when using MPB in their experiments and ensure that the concentration used is within the safe range.
将来の方向性
There are several future directions for the research on MPB. One of the areas of interest is the potential use of MPB in cancer therapy. Further studies are needed to investigate the efficacy of MPB in vivo and its potential side effects. Another area of interest is the role of 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile in neurological disorders. MPB may provide a potential therapeutic option for the treatment of Alzheimer's disease and stroke. Moreover, the use of MPB in modulating the immune response may provide a new avenue for the treatment of autoimmune diseases. Further research is needed to explore the potential of MPB in these areas.
Conclusion:
In conclusion, MPB is a potent and selective inhibitor of 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile that has gained significant attention in scientific research. It has been used to investigate the role of 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile in various cellular processes and has shown promising results in cancer therapy, neurological disorders, and autoimmune diseases. Further research is needed to explore the potential of MPB in these areas and to address its potential toxicity at high concentrations.
合成法
The synthesis of MPB involves the reaction of 5-methyl-2-hydroxybenzonitrile with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base, followed by oxidation with a mild oxidant. The final product is obtained after purification using column chromatography. The yield of MPB is typically high, and the purity is excellent.
科学的研究の応用
MPB has been widely used as a tool compound in scientific research to investigate the role of 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. MPB has also been used to study the involvement of 5-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile in neurological disorders such as Alzheimer's disease and stroke. Moreover, MPB has been shown to modulate the immune response by inhibiting the activation of T cells, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-3-4-12(10(5-9)6-13)16-11-7-14-15(2)8-11/h3-5,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGKXUCJBVGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CN(N=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[[(2S)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B6635417.png)
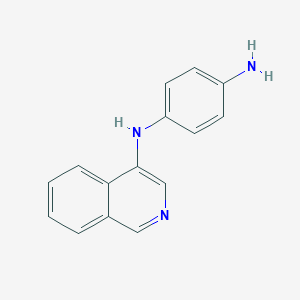
![(2S)-2-hydroxy-4-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635441.png)
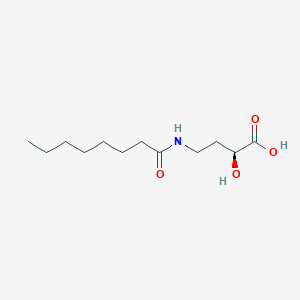
![(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid](/img/structure/B6635450.png)
![(2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol](/img/structure/B6635459.png)
![3-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methylbutan-2-ol](/img/structure/B6635460.png)
![3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one](/img/structure/B6635463.png)
![4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile](/img/structure/B6635466.png)
![2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B6635468.png)
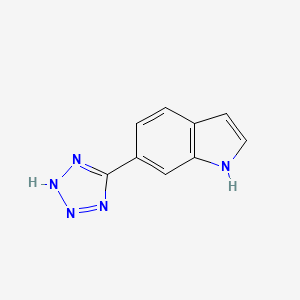
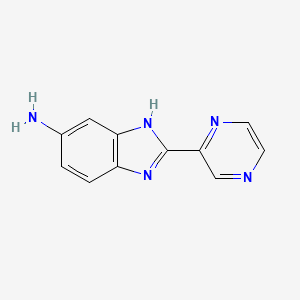
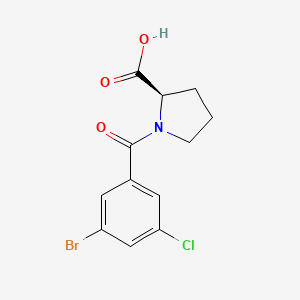
![2-[1-(2-Propoxyacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6635498.png)